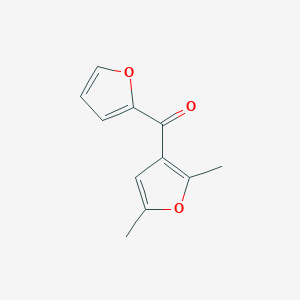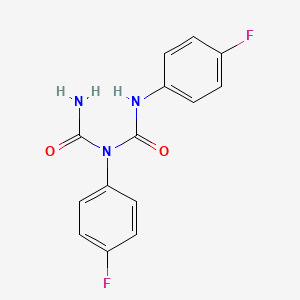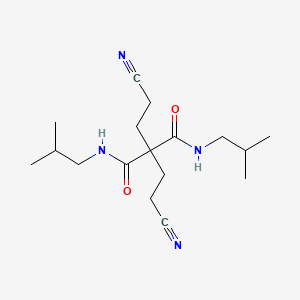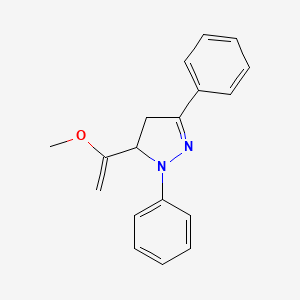
1,3,3,4,4,6-Hexachlorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,4,4,6-Hexachlorohexane is a polyhalogenated organic compound with the molecular formula C6H6Cl6. It is one of the many isomers of hexachlorocyclohexane, which are known for their pesticidal properties and environmental persistence . This compound consists of a six-carbon ring with chlorine atoms attached to specific carbon atoms, making it a highly chlorinated cyclohexane derivative.
Vorbereitungsmethoden
1,3,3,4,4,6-Hexachlorohexane can be synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine molecules to benzene, resulting in the formation of hexachlorocyclohexane isomers. The reaction typically requires the presence of ultraviolet light (hν) or heat (Δ) and high pressure (P) to facilitate the radical addition of chlorine atoms . The reaction can be represented as follows:
C6H6+3Cl2→C6H6Cl6
Analyse Chemischer Reaktionen
1,3,3,4,4,6-Hexachlorohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated cyclohexane derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,3,4,4,6-Hexachlorohexane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorine substitution on the stability and reactivity of cyclohexane derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Research is conducted to explore its potential use in pharmaceutical applications, particularly in the development of new drugs with pesticidal properties.
Wirkmechanismus
The mechanism of action of 1,3,3,4,4,6-Hexachlorohexane involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by inhibiting membrane-bound enzymes, leading to cell damage and toxicity. The molecular targets include enzymes involved in the electron transport chain and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,3,4,4,6-Hexachlorohexane is similar to other hexachlorocyclohexane isomers, such as:
- 1,2,3,4,5,6-Hexachlorohexane
- 1,1,2,3,4,5-Hexachlorohexane
- 1,1,2,3,4,6-Hexachlorohexane
These compounds share similar structural features but differ in the positions of chlorine atoms on the cyclohexane ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
58468-00-1 |
|---|---|
Molekularformel |
C6H8Cl6 |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
1,3,3,4,4,6-hexachlorohexane |
InChI |
InChI=1S/C6H8Cl6/c7-3-1-5(9,10)6(11,12)2-4-8/h1-4H2 |
InChI-Schlüssel |
WLWXMMAQPUKSTB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(C(CCCl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea](/img/structure/B14614743.png)



![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)

![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)


![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)
